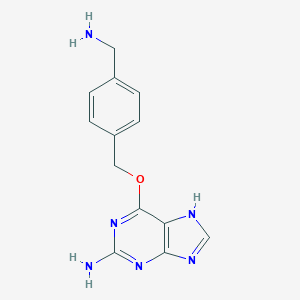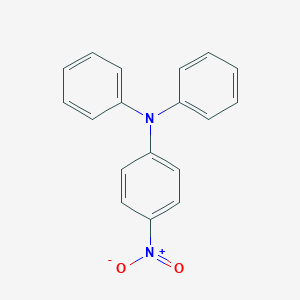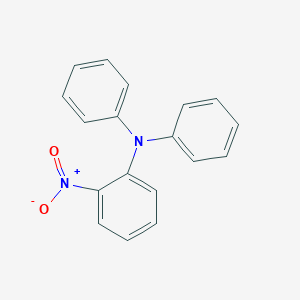
パクリタキセル-d5
概要
説明
パクリタキセル-d5は、様々な癌の治療に使用される、よく知られている化学療法剤であるパクリタキセルの重水素化された形態です。この化合物は、5つの重水素原子を含んでおり、重水素は水素の同位体です。 この修飾は、ガスクロマトグラフィー質量分析(GC-MS)や液体クロマトグラフィー質量分析(LC-MS)などの技術を用いて、生物学的サンプル中のパクリタキセルの定量を容易にするために、主に使用されます 。 パクリタキセル自体は、太平洋イチイ(Taxus brevifolia)の樹皮から得られ、微小管を安定化し、細胞分裂を阻害する効果により、広く使用されてきました .
科学的研究の応用
パクリタキセル-d5は、その独特の性質により、科学研究で広く使用されています。その応用のいくつかを以下に示します。
作用機序
パクリタキセル-d5は、細胞の細胞骨格の必須成分である微小管を安定化させることで、その効果を発揮します。this compoundは、チューブリンの微小管への集合を促進し、その解体を阻止することで、細胞分裂の通常のプロセスを阻害します。 これは、急速に分裂する癌細胞の細胞周期停止とアポトーシス(プログラムされた細胞死)につながります 。 This compoundの主要な分子標的は、微小管のβ-チューブリンサブユニットです .
類似の化合物との比較
類似の化合物
ドセタキセル: 同様の作用機序を持つ、別のタキサン系化学療法剤。
カバジタキセル: ドセタキセルの半合成誘導体で、前立腺癌の治療に使用されます.
This compoundの独自性
This compoundは、重水素原子によってユニークであり、分析アプリケーションで明確な利点を提供します。 重水素の存在により、生物学的サンプル中のパクリタキセルの定量と追跡をより正確に行うことができ、薬物動態と代謝研究において貴重なツールとなります .
生化学分析
Biochemical Properties
Paclitaxel-d5 interacts with several enzymes, proteins, and other biomolecules. Its primary target is beta-tubulin, a component of microtubules . By binding to beta-tubulin, Paclitaxel-d5 stabilizes microtubules, preventing their disassembly . This interaction disrupts the normal function of microtubules, leading to cell cycle arrest and apoptosis .
Cellular Effects
Paclitaxel-d5 has profound effects on various types of cells and cellular processes. It influences cell function by disrupting the cell cycle, specifically by inducing cell cycle arrest at both prophase and G1 . It also initiates apoptosis of cancer cells through multiple mechanisms involving p53-dependent and -independent pathways, Bcl-2 family members, cyclin-dependent kinases, and c-Jun N-terminal kinases/stress-activated protein kinases .
Molecular Mechanism
The molecular mechanism of action of Paclitaxel-d5 involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It binds to beta-tubulin, stabilizing microtubules and preventing their disassembly . This disrupts the normal function of microtubules, leading to cell cycle arrest and apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Paclitaxel-d5 change over time. It has been observed that a brief exposure to low-intensity ultrasound can disrupt the Paclitaxel-d5-induced rigid microtubule cytoskeleton, generating Paclitaxel-d5 bound fragments that undergo degradation .
Dosage Effects in Animal Models
The effects of Paclitaxel-d5 vary with different dosages in animal models. For instance, in a study on human tongue squamous cancer cells (SCC-4), the combined treatment of luteolin and Paclitaxel-d5 improved the cytotoxicity of Paclitaxel-d5, and continuous administration of this flavonoid could inhibit tumor growth in an animal model .
Metabolic Pathways
Paclitaxel-d5 is involved in several metabolic pathways. It is metabolized via the cytochrome P450 pathway . Oxidative Paclitaxel-d5 metabolism occurs via this pathway .
Transport and Distribution
Paclitaxel-d5 is transported and distributed within cells and tissues. The elimination of Paclitaxel-d5 is regulated by a wide array of genes involved in metabolism and extracellular transport .
Subcellular Localization
The subcellular localization of Paclitaxel-d5 and its effects on activity or function are significant. Exposure to ultrasound waves leads to the disassembly of the labeled microtubules and localization of the signals to perinuclear compartments, which are determined to be lysosomes .
準備方法
合成経路と反応条件
パクリタキセル-d5の調製には、パクリタキセル分子に重水素原子を組み込むことが含まれます。一般的な方法の1つは、水素-重水素交換反応であり、ここでパクリタキセルは、触媒の存在下で重水素ガスで処理されます。 このプロセスは、分子中の特定の位置で水素原子を重水素原子に選択的に置き換えます .
工業生産方法
This compoundの工業生産は、同様の原理に従いますが、より大規模に行われます。このプロセスでは、通常、高圧反応器と特殊な触媒を使用して、効率的な水素-重水素交換を確保します。 得られた生成物は、次にクロマトグラフィー技術を使用して精製され、所望の重水素化レベルが達成されます .
化学反応の分析
反応の種類
パクリタキセル-d5は、重水素化されていない対応物と同様に、次のような様々な化学反応を起こします。
酸化: パクリタキセルは、酸化されてヒドロキシル化された誘導体を形成することができます。
還元: 還元反応は、パクリタキセルをそのジヒドロ誘導体に転換することができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過酸化水素や過マンガン酸カリウムがあります。
還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が使用されます。
生成される主な生成物
これらの反応から生成される主な生成物には、ヒドロキシル化パクリタキセル、ジヒドロパクリタキセル、および様々な置換された誘導体が含まれます。 これらの生成物は、異なる薬理学的特性を持つ可能性があり、しばしばその潜在的な治療的利益について研究されています .
類似化合物との比較
Similar Compounds
Docetaxel: Another taxoid chemotherapeutic agent with a similar mechanism of action.
Cabazitaxel: A semi-synthetic derivative of docetaxel, used in the treatment of prostate cancer.
Epothilones: A class of microtubule-stabilizing agents with a similar mechanism of action but different chemical structures.
Uniqueness of Paclitaxel-d5
Paclitaxel-d5 is unique due to its deuterium atoms, which provide distinct advantages in analytical applications. The presence of deuterium allows for more accurate quantification and tracking of paclitaxel in biological samples, making it an invaluable tool in pharmacokinetic and metabolic studies .
特性
IUPAC Name |
[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-1,9-dihydroxy-15-[(2R,3S)-2-hydroxy-3-[(2,3,4,5,6-pentadeuteriobenzoyl)amino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C47H51NO14/c1-25-31(60-43(56)36(52)35(28-16-10-7-11-17-28)48-41(54)29-18-12-8-13-19-29)23-47(57)40(61-42(55)30-20-14-9-15-21-30)38-45(6,32(51)22-33-46(38,24-58-33)62-27(3)50)39(53)37(59-26(2)49)34(25)44(47,4)5/h7-21,31-33,35-38,40,51-52,57H,22-24H2,1-6H3,(H,48,54)/t31-,32-,33+,35-,36+,37+,38-,40-,45+,46-,47+/m0/s1/i8D,12D,13D,18D,19D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCINICONZNJXQF-JQTCHTAZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C(=O)N[C@@H](C2=CC=CC=C2)[C@H](C(=O)O[C@H]3C[C@]4([C@H]([C@H]5[C@@]([C@H](C[C@@H]6[C@]5(CO6)OC(=O)C)O)(C(=O)[C@@H](C(=C3C)C4(C)C)OC(=O)C)C)OC(=O)C7=CC=CC=C7)O)O)[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C47H51NO14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
858.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[2-(4-Fluorophenyl)-2-oxo-1-phenyl-ethyl]-4-methyl-3-oxo-pentanoic Acid, (2-Benzyloxy-phenyl)-amide](/img/structure/B16610.png)
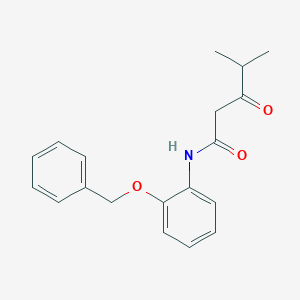
![(6-{2-[2-(4-Fluoro-phenyl)-4-(4-hydroxy-phenylcarbamoyl)-5-isopropyl-3-phenyl-pyrrol-1-yl]-ethyl}-2,2-dimethyl-[1,3]-dioxane-4-yl)-acetic Acid, tert-B](/img/structure/B16613.png)
![2-[2-(4-Fluorophenyl)-2-oxo-1-phenyl-ethyl]-4-methyl-3-oxo-pentanoic Acid, (4-Benzyloxy-phenyl)-amide](/img/structure/B16615.png)
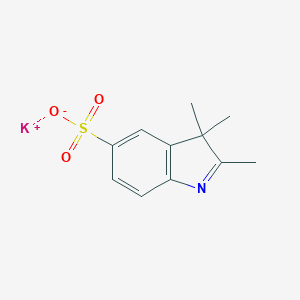
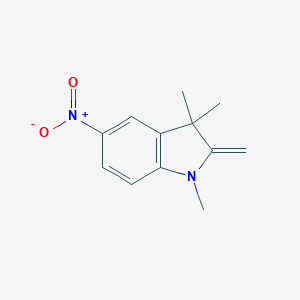
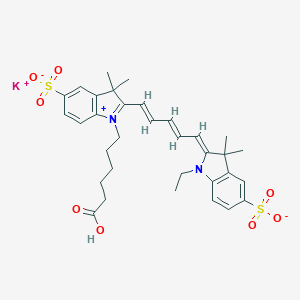
![(+)-(3R)-3-{[tert-Butyl(dimethyl)silyl]oxy}dihydrofuran-2(3H)-one](/img/structure/B16633.png)

